molecular formula C16H18O2 B14389420 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione CAS No. 88634-24-6

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione

Cat. No.: B14389420
CAS No.: 88634-24-6
M. Wt: 242.31 g/mol
InChI Key: BORLWZAOJNPPFG-UHFFFAOYSA-N
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Description

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety attached to a cyclohexane-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexane-1,3-dione is reacted with 5,6,7,8-tetrahydronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and hydroquinones.

    Reduction: Diols and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalen-2-yl)amine
  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin

Uniqueness

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione is unique due to its combination of a tetrahydronaphthalene moiety with a cyclohexane-1,3-dione structure. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

88634-24-6

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C16H18O2/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-7,14H,1-4,8-10H2

InChI Key

BORLWZAOJNPPFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3CC(=O)CC(=O)C3

Origin of Product

United States

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